molecular formula C21H17NO B12008474 2-(4-methoxyphenyl)-3-phenyl-1H-indole

2-(4-methoxyphenyl)-3-phenyl-1H-indole

Cat. No.: B12008474
M. Wt: 299.4 g/mol
InChI Key: LEFLOQIQYDEZJC-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-3-phenyl-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features a methoxy group attached to a phenyl ring, which is further connected to an indole core. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-methoxyphenyl)-3-phenyl-1H-indole typically involves the following steps:

    Friedel-Crafts Acylation: The initial step involves the acylation of 4-methoxyacetophenone with phenylhydrazine in the presence of a Lewis acid catalyst such as aluminum chloride.

    Cyclization: The resulting intermediate undergoes cyclization to form the indole core. This step is often facilitated by heating the reaction mixture under reflux conditions.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and catalyst concentration. Continuous flow reactors and automated synthesis platforms may also be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methoxyphenyl)-3-phenyl-1H-indole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 2-(4-hydroxyphenyl)-3-phenyl-1H-indole.

    Reduction: The compound can be reduced to form 2-(4-methoxyphenyl)-3-phenyl-1H-indoline.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) under controlled conditions.

Major Products:

    Oxidation: 2-(4-hydroxyphenyl)-3-phenyl-1H-indole.

    Reduction: 2-(4-methoxyphenyl)-3-phenyl-1H-indoline.

    Substitution: Various substituted indoles depending on the reagent used.

Scientific Research Applications

2-(4-Methoxyphenyl)-3-phenyl-1H-indole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-3-phenyl-1H-indole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation, thereby exerting its biological effects.

Comparison with Similar Compounds

    2-(4-Hydroxyphenyl)-3-phenyl-1H-indole: Similar structure but with a hydroxyl group instead of a methoxy group.

    2-(4-Chlorophenyl)-3-phenyl-1H-indole: Similar structure but with a chlorine atom instead of a methoxy group.

    2-(4-Methylphenyl)-3-phenyl-1H-indole: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness: 2-(4-Methoxyphenyl)-3-phenyl-1H-indole is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This influences its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H17NO

Molecular Weight

299.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-3-phenyl-1H-indole

InChI

InChI=1S/C21H17NO/c1-23-17-13-11-16(12-14-17)21-20(15-7-3-2-4-8-15)18-9-5-6-10-19(18)22-21/h2-14,22H,1H3

InChI Key

LEFLOQIQYDEZJC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C4=CC=CC=C4

Origin of Product

United States

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